molecular formula C12H12O3 B12584260 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran CAS No. 648916-00-1

6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran

Cat. No.: B12584260
CAS No.: 648916-00-1
M. Wt: 204.22 g/mol
InChI Key: LZLCCEJWABENET-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran is an organic compound that features a benzofuran ring substituted with a 1,3-dioxolane moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran typically involves the formation of the benzofuran core followed by the introduction of the 1,3-dioxolane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or Brønsted acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzofuran and 1,3-dioxolane moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

648916-00-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran

InChI

InChI=1S/C12H12O3/c1-8-6-9-2-3-10(7-11(9)15-8)12-13-4-5-14-12/h2-3,6-7,12H,4-5H2,1H3

InChI Key

LZLCCEJWABENET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)C3OCCO3

Origin of Product

United States

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